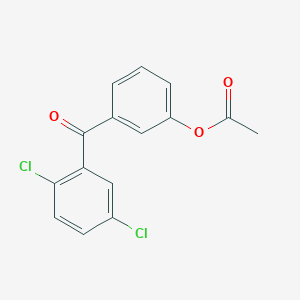

3-Acetoxy-2',5'-dichlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-2',5'-dichlorobenzophenone (also known as 3-acetoxy-2’,5’-dichlorobenzophenone, 3-ACB, 3-ACBP, or 3-acetoxy-2’,5’-dichlorobenzophenone) is a synthetic, non-steroidal, aryloxyacetamide compound used for a variety of scientific and industrial purposes. It is a white crystalline solid that is soluble in water and other organic solvents. 3-ACB is a versatile compound with numerous applications in scientific research, industry, and medical applications.

Scientific Research Applications

Organic Synthesis and Photoreactions

- Studies on related benzophenone derivatives reveal their significance in organic synthesis, particularly in photoreactions. For instance, the photochemistry of certain alkoxymethyl-substituted phenacyl chlorides and benzoates demonstrates the potential for creating complex organic structures through photolysis, involving mechanisms like 1,5-hydrogen migration and cyclization processes. Such research highlights the utility of benzophenone derivatives in synthetic organic chemistry, potentially applicable to 3-Acetoxy-2',5'-dichlorobenzophenone for synthesizing novel organic compounds or intermediates (Plíštil et al., 2006).

Enzymatic Biocatalysis

- In the field of biocatalysis, studies have demonstrated the efficiency of using whole-cell biocatalysts for producing chemical compounds, such as acetoin, from related substrates. This suggests that derivatives of benzophenone might also be explored as substrates in enzymatic reactions for the production of valuable chemicals, leveraging engineered microbial strains for high-efficiency conversion processes (Bao et al., 2014).

Catalysis and Chemical Reactions

- The use of nanocrystalline ZSM-5 as a catalyst for the regioselective acetolysis of epichlorohydrin, leading to products used in the manufacture of polyepoxy materials, exemplifies the role of specific catalysts in facilitating chemical transformations. This aligns with the potential exploration of 3-Acetoxy-2',5'-dichlorobenzophenone in similar catalytic processes, possibly as a reactant or a catalyst in specialized chemical syntheses (Roselin et al., 2012).

properties

IUPAC Name |

[3-(2,5-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNEOKVXFXQAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641667 |

Source

|

| Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-28-4 |

Source

|

| Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.